
Carbamic acid--(naphthalen-1-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is a compound that combines the structural features of carbamic acid and naphthalen-1-ylmethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–(naphthalen-1-yl)methanol (1/1) typically involves the reaction of naphthalen-1-ylmethanol with carbamic acid derivatives. One common method is the reaction of naphthalen-1-ylmethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of phosgene or its derivatives as a starting material. The reaction of phosgene with naphthalen-1-ylmethanol in the presence of a base can yield carbamic acid–(naphthalen-1-yl)methanol (1/1). This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid–(naphthalen-1-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanol derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-ylmethanol derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid–(naphthalen-1-yl)methanol (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid–(naphthalen-1-yl)methanol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthalen-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-naphthyl N-methylcarbamate: This compound shares the naphthalen-1-yl group but has a different carbamate structure.
Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester: Similar in structure but with a phenyl-ethyl ester group instead of methanol.
Uniqueness
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is unique due to its specific combination of carbamic acid and naphthalen-1-ylmethanol
References
- NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER - MilliporeSigma
- 1-naphthyl N-methylcarbamate – Critically Evaluated … - NIST
- Carbamate synthesis by carbamoylation - Organic Chemistry Portal
- Carbamic acid - Wikipedia
- Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1 …
Eigenschaften
CAS-Nummer |
74156-18-6 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
carbamic acid;naphthalen-1-ylmethanol |
InChI |
InChI=1S/C11H10O.CH3NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7,12H,8H2;2H2,(H,3,4) |
InChI-Schlüssel |
CEAUAYNKMYBFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CO.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


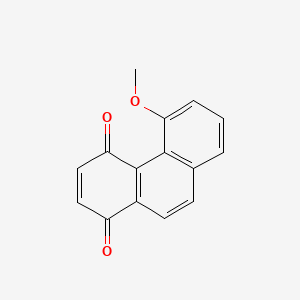
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
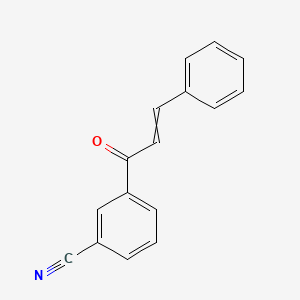
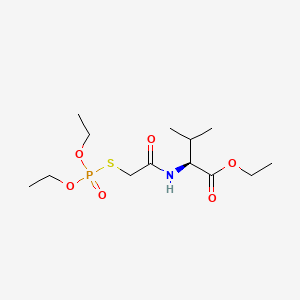
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
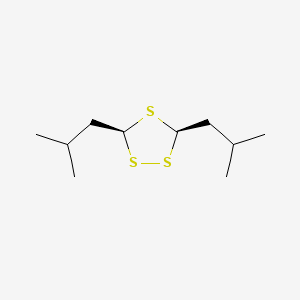
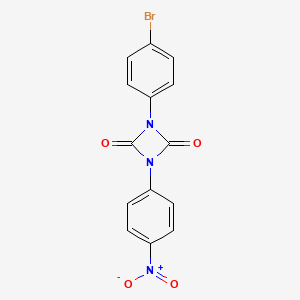
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
